3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate
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Overview
Description
3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate is a chemical compound with the molecular formula C6H10N2O3. It is a white solid with a molecular weight of 158.16 g/mol . This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms.
Preparation Methods
The synthesis of 3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate involves several steps. One common method includes the cyclocondensation of arylamidoximes with n-butanal, followed by oxidation using manganese dioxide . The reaction conditions typically involve refluxing in tetrahydrofuran (THF) for 4.5 hours, followed by treatment with ethanol at 0°C for 60 minutes, and finally, the addition of sulfuric acid in ethanol at room temperature for 10 minutes .
Chemical Reactions Analysis
3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The oxadiazole ring can undergo substitution reactions with various nucleophiles. Common reagents used in these reactions include THF, ethanol, and sulfuric acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate involves its interaction with molecular targets and pathways in biological systems. The compound’s oxadiazole ring is known to interact with enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate can be compared with other oxadiazole derivatives, such as:
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole These compounds share similar structural features but differ in their chemical properties and biological activities. The unique arrangement of nitrogen and oxygen atoms in this compound contributes to its distinct reactivity and potential applications .
Properties
Molecular Formula |
C6H10N2O3 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
3-propyl-1,2,4-oxadiazole-5-carbaldehyde;hydrate |
InChI |
InChI=1S/C6H8N2O2.H2O/c1-2-3-5-7-6(4-9)10-8-5;/h4H,2-3H2,1H3;1H2 |
InChI Key |
DKIZAQQEMXFXFV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NOC(=N1)C=O.O |
Origin of Product |
United States |
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